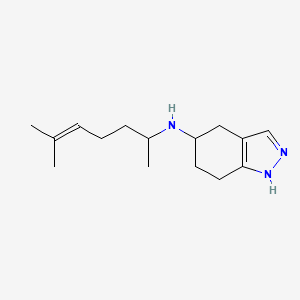

N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine

Description

Properties

IUPAC Name |

N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-11(2)5-4-6-12(3)17-14-7-8-15-13(9-14)10-16-18-15/h5,10,12,14,17H,4,6-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYGUJWLUBXEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC1CCC2=C(C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂

- Molecular Weight : 206.30 g/mol

The presence of the indazole moiety is significant as it is known to exhibit diverse biological activities, including antitumor and enzyme inhibitory effects.

1. Antitumor Activity

Recent studies have demonstrated that derivatives of indazole, including compounds similar to this compound, exhibit promising antitumor properties. For instance:

-

In vitro Studies : A related compound was evaluated against various human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). The compound showed significant antiproliferative activity with an IC₅₀ value of 5.15 µM against K562 cells .

Cell Line IC₅₀ (µM) Selectivity (HEK-293) K562 5.15 33.2 A549 Not specified Not specified PC-3 Not specified Not specified Hep-G2 Not specified Not specified

The mechanism by which these compounds exert their antitumor effects includes:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 cells through modulation of the Bcl-2 family proteins and the p53/MDM2 pathway. This was evidenced by increased Bax expression and decreased Bcl-2 levels upon treatment .

- Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the G0/G1 phase population while decreasing the S phase population, indicating a potential mechanism for halting cancer cell proliferation .

3. Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Indazole derivatives have been identified as selective and reversible inhibitors of MAO-B:

- Potency : Some derivatives have shown IC₅₀ values in the low nanomolar range (e.g., 0.386 nM for certain indazole derivatives), indicating strong inhibitory potential .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antitumor Efficacy Study :

- Enzyme Inhibition Study :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related indazole derivatives:

Key Observations:

- Lipophilicity : The target compound’s 6-methylhept-5-en-2-yl group increases hydrophobicity compared to ethyl or unsubstituted analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Collision Cross-Section (CCS) : Ethyl and parent analogs exhibit distinct CCS values in mass spectrometry (e.g., ethyl variant [M+H]+ = 135.9 Ų vs. parent [M+H]+ = 127.2 Ų) . The target compound’s larger substituent likely increases CCS, though experimental data is lacking.

- Synthetic Complexity : The branched alkenyl group in the target compound poses synthetic challenges compared to simpler alkyl/aryl substituents.

Commercial and Research Utility

- Availability : The target compound is temporarily unavailable , whereas ethyl and isopropyl analogs are accessible at premium prices (e.g., €478/50 mg for bis-isopropyl variant) .

- Research Applications: Ethyl/phenyl-substituted indazoles are often used as building blocks in medicinal chemistry. The target’s alkenyl group could serve as a novel scaffold for probing structure-activity relationships.

Preparation Methods

Synthesis of the 4,5,6,7-Tetrahydro-1H-indazol-5-amine Core

The tetrahydroindazole core is the fundamental scaffold for the target compound. Established methods for synthesizing 4,5,6,7-tetrahydro-1H-indazol-5-amine or its derivatives include:

Hydrogenation of 1H-indazol-7-ylamine :

This method involves catalytic hydrogenation using 5% rhodium on charcoal in ethanol at elevated temperature (120 °C) and high hydrogen pressure (1000 psi) for an extended period (48 hours). The reaction yields the tetrahydroindazol-7-amine with moderate yield (~28%). Post-reaction purification typically involves filtration and solvent removal under reduced pressure, followed by chromatographic purification using ammonia in methanol and dichloromethane as eluents.Halogenation and Suzuki Coupling :

Starting from a halogenated indazole (e.g., 5-bromo-1H-indazol-3-amine), Suzuki coupling reactions with substituted boronic acid esters under palladium catalysis (PdCl2(dppf)2) in a mixed solvent system (1,4-dioxane/water) at 90 °C under nitrogen atmosphere can be employed to introduce various substituents on the indazole ring. This method allows for structural diversification and is useful for preparing analogs of the tetrahydroindazole amine core.

Catalytic and Reaction Conditions

The preparation methods rely on careful control of reaction conditions to optimize yield and purity:

| Step | Catalyst/Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Hydrogenation of indazol-7-ylamine | 5% Rhodium on charcoal | Ethanol | 120 °C | 48 hours | High pressure H2 (1000 psi) |

| Suzuki coupling | PdCl2(dppf)2, Cs2CO3 | 1,4-Dioxane/H2O (1:1) | 90 °C | Variable | Nitrogen atmosphere, base-mediated |

| N-Alkylation | Alkyl halide, K2CO3 or NaH | DMF or DMSO | Room temp to reflux | Several hours | Anhydrous conditions preferred |

| Reductive amination | Aldehyde/ketone, NaBH3CN | Methanol or DCM | Room temperature | Few hours | Mild reducing conditions to avoid side reactions |

Research Findings and Optimization

Yields and Purity :

The hydrogenation step typically yields about 28% of the tetrahydroindazole amine intermediate, indicating room for optimization in catalyst loading and reaction time. Suzuki coupling reactions are known for high yields and versatility, often exceeding 70-80% yield depending on substrate and catalyst efficiency.Selectivity and Side Reactions :

The use of palladium catalysts with appropriate ligands (e.g., dppf) enhances selectivity and reduces side reactions during coupling. In N-alkylation, controlling the stoichiometry of alkyl halide and base is crucial to avoid over-alkylation or quaternization.Safety and Handling :

The tetrahydroindazol-5-amine compounds and their derivatives exhibit irritant properties and require careful handling under standard laboratory safety protocols, including the use of gloves and eye protection.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methylhept-5-en-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-amine, and what analytical methods validate its purity and structure?

- Methodology :

- Synthesis : The compound can be synthesized via substitution reactions, as demonstrated in xanthorrhizol derivative studies. For example, coupling the indazol-5-amine core with the 6-methylhept-5-en-2-yl moiety using nucleophilic substitution or Mitsunobu reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity assessment requires HPLC with UV detection (≥95% purity threshold) .

- Table 1 : Key Synthetic Steps and Analytical Benchmarks

Q. How can researchers determine the solubility and stability of this compound under different experimental conditions?

- Methodology :

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or LC-MS .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products and hygroscopicity .

Q. What in vitro biological assays are appropriate for initial screening of its bioactivity?

- Methodology :

- Enzyme Inhibition : Caspase-7 inhibition assays using fluorogenic substrates (e.g., Ac-DEVD-AMC). Measure IC₅₀ values at 10–100 µM concentrations .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. What are the key structural features of this compound that may influence its pharmacokinetic properties?

- Methodology :

- Lipophilicity : Calculate logP values (e.g., using ChemDraw). The 6-methylhept-5-en-2-yl group increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS .

Q. How can researchers optimize reaction yields during its synthesis?

- Methodology :

- Catalysis : Use palladium catalysts for C–N coupling or enzymatic resolution for chiral centers .

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .

Advanced Research Questions

Q. How does the 6-methylhept-5-en-2-yl substituent affect the compound's interaction with biological targets like caspase-7?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding poses. The substituent’s hydrophobic tail may occupy a cleft near caspase-7’s active site, but steric hindrance could limit affinity .

- Mutagenesis : Engineer caspase-7 mutants (e.g., Trp206Ala) to test binding hypotheses .

Q. What strategies can resolve contradictions in bioactivity data across different studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 50 mM HEPES, pH 7.4) and enzyme batches .

- Orthogonal Assays : Validate caspase-7 inhibition with Western blotting (cleaved PARP detection) .

Q. What computational methods predict the binding affinity of this compound with enzymes such as caspase-7?

- Methodology :

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability. Calculate binding free energy via MM-PBSA .

- QSAR Modeling : Train models using descriptors like polar surface area and H-bond donors .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Analog Synthesis : Replace the indazole core with benzimidazole or modify the 6-methylhept-5-en-2-yl chain (e.g., saturation to reduce steric bulk) .

- Table 2 : SAR Insights from Xanthorrhizol Derivatives

| Derivative | Modification | Caspase-7 Inhibition (%) |

|---|---|---|

| 1 (Parent) | None | 0 |

| 2 | 2-Nitro | 15 |

| 7 | Benzylamine | 0 |

Q. What are the challenges in elucidating the mechanism of action for weakly inhibitory compounds like this one?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.